

In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate (CAS 1189873-11-7)

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Compound of Interest		
Compound Name:	Trt-PEG4-C2-acid hydrate	
Cat. No.:	B1341378	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trt-PEG4-C2-acid hydrate (CAS number 1189873-11-7) is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This is achieved by creating a ternary complex between the target protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of this ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. **Trt-PEG4-C2-acid hydrate** is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC design, including enhanced hydrophilicity and a flexible scaffold that can be optimized for effective protein degradation.

This technical guide provides a comprehensive overview of the properties of **Trt-PEG4-C2-acid hydrate**, along with detailed, representative experimental protocols for its application in PROTAC synthesis and evaluation.

Physicochemical and Quantitative Data



The following table summarizes the key quantitative data for **Trt-PEG4-C2-acid hydrate**.

Property	Value
CAS Number	1189873-11-7
Molecular Formula	C30H38O7S
Molecular Weight	542.68 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95%
Storage Conditions	Powder: -20°C for up to 2 years. In solvent (e.g., DMSO): -80°C for up to 6 months.

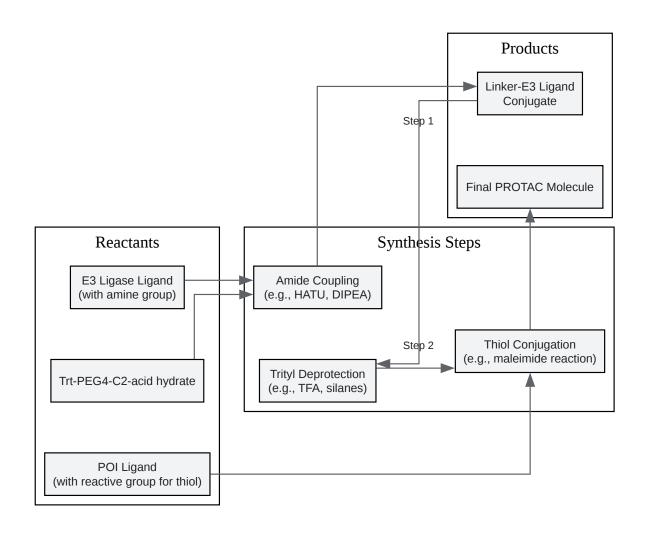
Core Application: PROTAC Synthesis

Trt-PEG4-C2-acid hydrate serves as a linker with a terminal carboxylic acid for covalent conjugation to an amine-containing molecule, and a trityl-protected thiol at the other end. The trityl (Trt) group is a protecting group for the thiol, which can be selectively removed to allow for further conjugation. The carboxylic acid moiety is typically used to form an amide bond with an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or a POI-binding ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like **Trt-PEG4-C2-acid hydrate** generally follows a multi-step process. The diagram below illustrates a typical workflow.





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Caption: A general experimental workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis and evaluation of PROTACs using PEG-based linkers with a terminal carboxylic acid. These are provided for illustrative purposes, as specific, peer-reviewed publications detailing the use of CAS 1189873-11-7 were not available at the time of writing. Researchers should optimize these protocols based on the specific chemistry of their ligands.



Protocol 1: Synthesis of a PROTAC via Amide Coupling and Thiol Chemistry

This protocol describes the synthesis of a PROTAC where the **Trt-PEG4-C2-acid hydrate** linker is first coupled to an amine-containing E3 ligase ligand, followed by deprotection and conjugation to a POI ligand.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

- Reagents and Materials:
 - Trt-PEG4-C2-acid hydrate (1.0 equivalent)
 - Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent)
 - HATU (1.2 equivalents)
 - DIPEA (2.0 equivalents)
 - Anhydrous DMF
 - Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
- Procedure:
 - 1. Dissolve **Trt-PEG4-C2-acid hydrate** and the amine-containing E3 ligase ligand in anhydrous DMF in a reaction vessel.
 - 2. Add HATU and DIPEA to the solution.
 - 3. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
 - 4. Monitor the reaction progress by LC-MS.
 - 5. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).



- 6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- 7. Purify the crude product by flash column chromatography to obtain the Trt-protected linker-E3 ligase conjugate.

Step 2: Trityl Deprotection

- Reagents and Materials:
 - Trt-protected linker-E3 ligase conjugate (1.0 equivalent)
 - Trifluoroacetic acid (TFA) (e.g., 5-10% in DCM)
 - Triethylsilane (TES) or other scavenger (to trap the trityl cation)
 - Anhydrous DCM
 - Reaction vessel, magnetic stirrer
- Procedure:
 - 1. Dissolve the Trt-protected conjugate in anhydrous DCM.
 - 2. Add triethylsilane to the solution.
 - 3. Slowly add TFA to the reaction mixture.
 - 4. Stir at room temperature for 1-2 hours, monitoring by LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
 - 6. The resulting deprotected thiol-linker-E3 ligase conjugate can be used directly in the next step or purified if necessary.

Step 3: Conjugation to POI Ligand

Reagents and Materials:



- Deprotected thiol-linker-E3 ligase conjugate (1.0 equivalent)
- POI ligand with a thiol-reactive group (e.g., a maleimide) (1.1 equivalents)
- Anhydrous DMSO or other suitable solvent
- Reaction vessel, magnetic stirrer
- Procedure:
 - 1. Dissolve the deprotected thiol-linker-E3 ligase conjugate and the POI ligand in anhydrous DMSO.
 - 2. Stir the reaction mixture at room temperature for 12-24 hours.
 - 3. Monitor the reaction progress by LC-MS.
 - 4. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

- Cell Culture and Treatment:
 - 1. Plate cells at an appropriate density and allow them to adhere overnight.
 - 2. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 μ M) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - 2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - 3. Scrape the cells and collect the lysate.



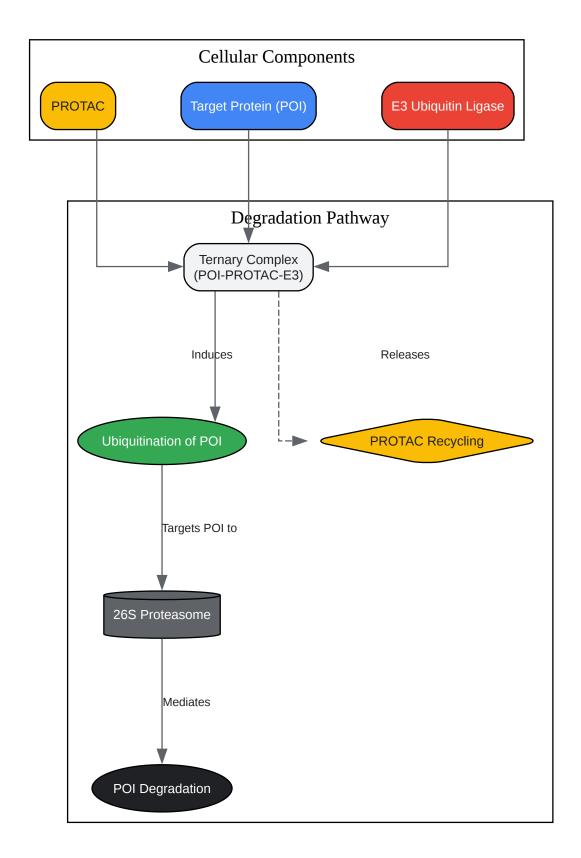
- 4. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - 1. Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - 1. Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - 2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - 3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - 4. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
 - 5. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - 6. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - 1. Quantify the band intensities using densitometry software.
 - 2. Normalize the target protein band intensity to the loading control band intensity.
 - 3. Calculate the percentage of protein degradation relative to the vehicle control.
 - 4. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and D_{max} (maximum degradation).

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of



the target protein by the proteasome.



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